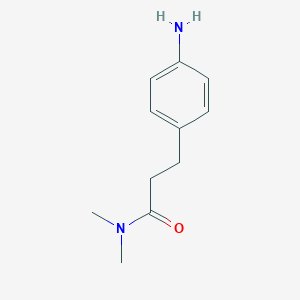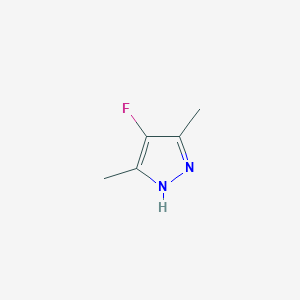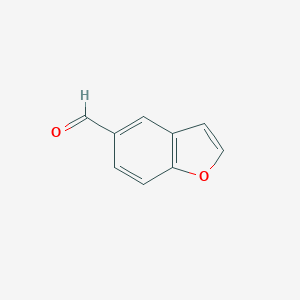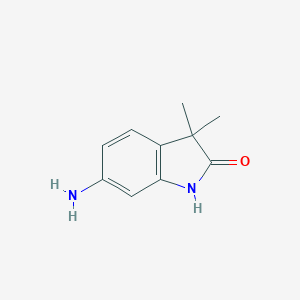
3-(4-Aminophenyl)-N,N-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-Aminophenyl)-N,N-dimethylpropanamide” is an organic compound, likely containing an amide functional group due to the “propanamide” in its name, and an amine group from the “4-Aminophenyl” part .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving carboxylic acids and amines .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like Density Functional Theory . The compound likely has a planar structure due to the aromatic ring and the amide group.Chemical Reactions Analysis
The compound, due to the presence of the amine and amide groups, might undergo various chemical reactions. For instance, the amine group can participate in reactions like alkylation, acylation, and the formation of Schiff bases .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from similar compounds. It’s likely to be a solid under normal conditions . The presence of the amide group might result in strong intermolecular hydrogen bonding, influencing its solubility and melting point .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- The synthesis and crystal structure of related compounds have been extensively studied. For instance, Huang Ming-zhi et al. (2005) reported the synthesis of a related compound by reacting 2-(5-amino-4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione with 3-chloro-2,2-dimethylpropanoyl chloride, revealing insights into its structural properties through X-ray diffraction Huang Ming-zhi et al., 2005.
Application in Ligand Development
- Lionel Cheruzel et al. (2011) described synthetic pathways for N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide from 1-methyl-2-carboxaldehyde, serving as a synthon for reductive amination reactions. This work contributes to the development of ligands with second coordination sphere functional groups Lionel Cheruzel et al., 2011.
Electrophilicity-Nucleophilicity Relations
- V. Dichiarante et al. (2008) utilized N,N-Dimethyl-4-aminophenyl cation as an electrophilic probe, offering valuable insights into electrophilicity-nucleophilicity relations. This research aids in understanding the reactive behavior of various nucleophiles V. Dichiarante et al., 2008.
Pharmaceutical Applications
- A study by T. Harrison et al. (2001) discussed the development of a neurokinin-1 receptor antagonist, showcasing the therapeutic potential of related compounds in treating conditions like emesis and depression T. Harrison et al., 2001.
Antimicrobial Activity
- M. Ghorab et al. (2017) synthesized a series of compounds from 3-[(4-methylphenyl)amino]propanehydrazide, assessing their antibacterial activity. This highlights the potential of related compounds in developing new antimicrobial agents M. Ghorab et al., 2017.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-aminophenyl)-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-13(2)11(14)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,5,8,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXLIHMIUJEFPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC=C(C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70602333 |
Source


|
| Record name | 3-(4-Aminophenyl)-N,N-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Aminophenyl)-N,N-dimethylpropanamide | |
CAS RN |
1018284-46-2 |
Source


|
| Record name | 3-(4-Aminophenyl)-N,N-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














